Peucedanocoumarin II
Overview
Description
Peucedanocoumarin II is a type of coumarin . It is one of the active components of Peucedanum praeruptorum Dunn . It has been found to induce rice resistance to blast disease .
Chemical Reactions Analysis
The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The relative expression of most key enzyme genes in the coumarin synthesis pathway significantly decreases .Physical And Chemical Properties Analysis
Peucedanocoumarin II has a molecular weight of 386.4 g/mol . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Ethnopharmacological Uses and Pharmacological Properties : The genus Peucedanum, which includes Peucedanocoumarin II, has been traditionally used in folk medicine for various treatments, such as cough, cramps, pain, rheumatism, asthma, and angina. Research confirms that Peucedanum species, rich in essential oils and coumarins like Peucedanocoumarin II, exhibit a wide spectrum of pharmacological activities (Sarkhail, 2014).
Transcriptomics in Peucedanum praeruptorum : A study focused on the comparative transcriptomics in Peucedanum praeruptorum, which contains Peucedanocoumarin II. The research provided insights into the genes involved in coumarin biosynthesis, suggesting the potential for further genetic studies and enhancement of coumarin production, including Peucedanocoumarin II (Song et al., 2022).
Gene Expression Normalization in Peucedanum praeruptorum : This study assists in understanding the biosynthesis of coumarins, including Peucedanocoumarin II, by selecting stable reference genes for accurate normalization in gene expression studies (Zhao et al., 2016).
Purification and Characterization : A study explored the separation and purification of coumarins from radix peucedani, including Peucedanocoumarin II, using various chromatographic techniques. This research is crucial for the isolation and further investigation of these compounds (Lianyang, 2011).
Antimicrobial Activity of Coumarins : Research on Peucedanum luxurians identified rare coumarins, including Peucedanocoumarin II, and tested their antimicrobial activity. This highlights the potential of Peucedanocoumarin II in developing antimicrobial therapies (Widelski et al., 2018).
Antidiabetic Properties : A study on Peucedanum japonicum, which contains Peucedanocoumarin II, isolated coumarin compounds exhibiting significant antidiabetic activity. This suggests the potential of Peucedanocoumarin II in diabetes treatment (Lee et al., 2004).
Phototoxicity Assessment : The phototoxicity of various coumarins, including Peucedanocoumarin II, was assessed using the HepG2 cell line. This study is essential for understanding the safety profile of these compounds (Colombain et al., 2001).
Synthetic Peucedanocoumarin IV and Neuroprotective Effects : A synthetic version of Peucedanocoumarin, known as Peucedanocoumarin IV, was studied for its potential in preventing α-synuclein neurotoxicity in Parkinson’s Disease. This research opens avenues for Peucedanocoumarin derivatives in neurodegenerative disease treatment (Kim et al., 2022).
Safety And Hazards
properties
IUPAC Name |
[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-JZWAJAMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peucedanocoumarin II |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.